N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that integrates multiple functional groups, including a pyridine ring, a triazole ring, and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzothiazole-6-carboxamide, is a heterocyclic compound that contains a triazole and a thiazole ring . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Thiazoles are found in many potent biologically active compounds . This compound shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors, leading to a range of biological activities . Similarly, thiazoles have been found in many biologically active compounds, suggesting a broad range of interactions .
Biochemical Pathways
Given the broad range of biological activities associated with triazole and thiazole compounds , it can be inferred that multiple pathways could potentially be affected.
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence its bioavailability.
Result of Action
The compound shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli . This suggests that it may have antimicrobial properties, specifically against this strain of E. coli.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Construction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is typically synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the benzo[d]thiazole derivative using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and benzo[d]thiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the benzo[d]thiazole ring yields sulfoxides or sulfones, while substitution reactions can introduce various substituents, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide exhibits potential as a bioactive molecule. It can interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structure suggests possible applications as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to elucidate its efficacy and safety profiles in preclinical and clinical studies.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-ylmethyl)benzo[d]thiazole-6-carboxamide
- N-(1H-1,2,3-triazol-4-ylmethyl)benzo[d]thiazole-6-carboxamide
- N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Uniqueness
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, or specificity for certain biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-16(11-1-2-14-15(7-11)24-10-19-14)18-8-12-9-22(21-20-12)13-3-5-17-6-4-13/h1-7,9-10H,8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAXDDKYFJOYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CN(N=N3)C4=CC=NC=C4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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